1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methanesulfonamide backbone
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophen-3-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide: Similar structure but with the thiophene ring attached at a different position.
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)methanesulfonamide: Contains a furan ring instead of a thiophene ring.
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide: Contains a pyridine ring instead of a thiophene ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBGJAENCSMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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